d6-2-アミノ酪酸

説明

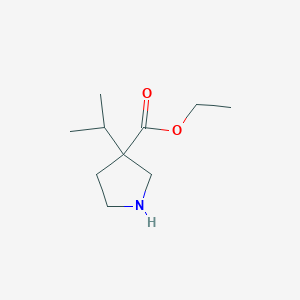

D6-2-Aminobutyric acid is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 109.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality d6-2-Aminobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d6-2-Aminobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

植物の生育とストレス耐性

d6-2-アミノ酪酸: は、植物の生育とストレス耐性への影響を研究するために、農業研究で使用することができます。 GABAの外因性適用は、無酸素状態、熱、寒ショック、干ばつ、塩分などのさまざまな非生物的ストレスによって引き起こされる植物のストレス症状を軽減することが示されています .

作物育種における栄養素の濃縮

この化合物は、標的栄養素濃縮を目的とした作物育種プログラムにも応用できる可能性があります。 GABAの多様性は、その多岐にわたる健康上の利点と食品産業における潜在的な用途のために認識されています .

医薬品研究

医薬品研究では、d6-2-アミノ酪酸は、GABA関連薬物の代謝と薬物動態を研究するためのトレーサーまたはマーカーとして使用できます。 GABAがさまざまな疾患に及ぼす影響を理解するのに役立ちます .

食品産業への応用

食品産業は、GABAの生物活性に関連するd6-2-アミノ酪酸に関する研究から恩恵を受けることができます。GABAの生物活性は、健康上の利点と関連付けられています .

微生物発酵プロセス

微生物発酵プロセスの研究では、d6-2-アミノ酪酸を使用して、微生物におけるGABAの生成と代謝を追跡および研究することができます .

神経学的研究

GABAは重要な神経伝達物質であるため、d6-2-アミノ酪酸は、神経学的研究でGABAの脳機能における役割と神経障害におけるその影響を追跡および理解するために使用できます .

作用機序

Target of Action

d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .

Mode of Action

d6-2-Aminobutyric acid interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .

Biochemical Pathways

The primary biochemical pathway affected by d6-2-Aminobutyric acid is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like d6-2-Aminobutyric acid are extremely complex due to the structural heterogeneity of the receptors .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of d6-2-Aminobutyric acid is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .

Action Environment

The action of d6-2-Aminobutyric acid can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of d6-2-Aminobutyric acid.

生化学分析

Biochemical Properties

d6-2-Aminobutyric acid plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of amino acids. It interacts with several enzymes, including glutamate decarboxylase, which converts glutamate to gamma-aminobutyric acid (GABA). This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, d6-2-Aminobutyric acid is involved in the synthesis of other non-proteinogenic amino acids, contributing to various metabolic pathways .

Cellular Effects

d6-2-Aminobutyric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can affect neuronal excitability and synaptic plasticity, impacting processes such as learning and memory. Furthermore, d6-2-Aminobutyric acid can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, d6-2-Aminobutyric acid exerts its effects through binding interactions with various biomolecules. It can act as an agonist or antagonist at GABA receptors, depending on the specific receptor subtype and cellular context. This binding can lead to changes in ion channel activity, resulting in altered neuronal excitability. Additionally, d6-2-Aminobutyric acid can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of d6-2-Aminobutyric acid can change over time due to its stability and degradation. Studies have shown that d6-2-Aminobutyric acid is relatively stable under physiological conditions, but it can be metabolized to other compounds, such as succinic acid, over time. Long-term exposure to d6-2-Aminobutyric acid can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are important for understanding the long-term impact of d6-2-Aminobutyric acid on cellular processes .

Dosage Effects in Animal Models

The effects of d6-2-Aminobutyric acid vary with different dosages in animal models. At low doses, it can enhance inhibitory neurotransmission and reduce neuronal excitability, leading to anxiolytic and anticonvulsant effects. At high doses, d6-2-Aminobutyric acid can cause toxicity, leading to adverse effects such as sedation, motor impairment, and respiratory depression. These dosage-dependent effects are critical for determining the therapeutic potential and safety of d6-2-Aminobutyric acid in clinical applications .

Metabolic Pathways

d6-2-Aminobutyric acid is involved in several metabolic pathways, including the GABA shunt, which is a crucial pathway for the synthesis and degradation of GABA. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, which are essential for maintaining the balance of excitatory and inhibitory neurotransmitters in the brain. Additionally, d6-2-Aminobutyric acid can be metabolized to succinic acid, which enters the tricarboxylic acid cycle and contributes to cellular energy production .

Transport and Distribution

Within cells and tissues, d6-2-Aminobutyric acid is transported and distributed through specific transporters and binding proteins. It can be taken up by GABA transporters, which facilitate its movement across cell membranes and into neurons and glial cells. Once inside the cells, d6-2-Aminobutyric acid can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and synaptic transmission .

Subcellular Localization

The subcellular localization of d6-2-Aminobutyric acid is crucial for its activity and function. It is primarily localized in the cytosol and mitochondria, where it participates in metabolic reactions and neurotransmitter synthesis. The targeting of d6-2-Aminobutyric acid to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which ensure its proper localization and function within the cell .

特性

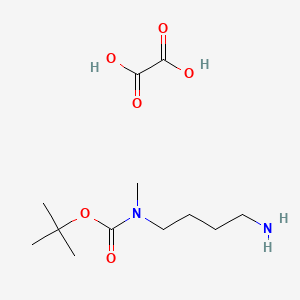

IUPAC Name |

2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

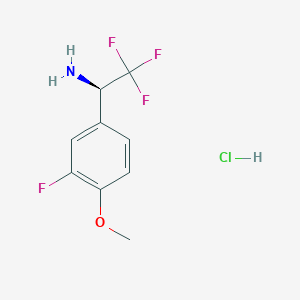

amine hydrochloride](/img/structure/B1382976.png)

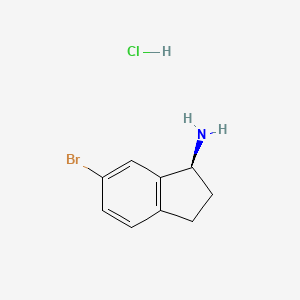

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

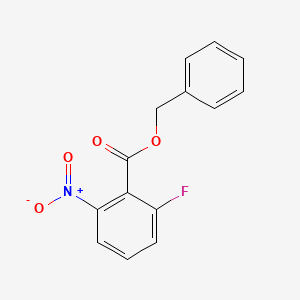

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)